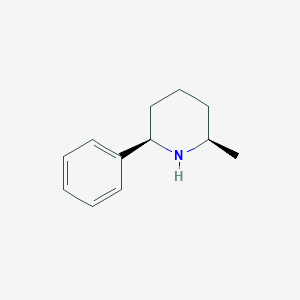

2α-甲基-6α-苯基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2alpha-Methyl-6alpha-phenylpiperidine” is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

科学研究应用

有机合成中的催化应用

哌啶衍生物(包括与 2α-甲基-6α-苯基哌啶在结构上相关的衍生物)的合成和催化应用已在有机合成中得到探索。带有膦吡啶配体的镍配合物(包括哌啶的衍生物)已被制备并研究了它们在乙烯低聚中的催化行为。这些配合物对 C4 烯烃表现出显着的活性选择性,表明哌啶衍生物在催化和有机合成工艺中的潜力 (Speiser, Braunstein, & Saussine, 2004)。

抗癌活性

一系列吡唑并吡啶和吡啶并嘧啶衍生物(由与 2α-甲基-6α-苯基哌啶在结构上相关的材料合成)已针对一系列人肿瘤细胞系评估了它们的抗癌活性。其中一些化合物已在低浓度下显示出显着的体外抗肿瘤活性,表明它们在开发新的抗癌疗法中的潜力 (Mohamed 等人,2013)。

发光生物探针

钌 (II) 多吡啶配合物(结合雌二醇和哌啶衍生物)已被设计为发光生物探针。它们与雌激素受体-α (ERα) 的结合和对 HeLa 细胞系的细胞毒性已得到研究,表明它们作为生物研究工具和治疗剂的潜力 (Lo 等人,2008)。

化学合成和药物开发

N-Boc-2-苯基哌啶的选择性锂化和功能化证明了它作为有机合成中的一种中间体的多功能性,特别是在新型药物化合物的开发中。该方法已应用于强效 NK1 拮抗剂的合成,展示了哌啶衍生物在药物化学中的重要性 (Xiao 等人,2005)。

作用机制

Target of Action

The primary target of 2alpha-Methyl-6alpha-phenylpiperidine, also known as (2R,6R)-2-methyl-6-phenylpiperidine, is the central nervous system (CNS) μ-opioid receptor . This receptor plays a crucial role in pain perception and CNS depression .

Mode of Action

The compound functions as an analgesic due to its agonism of the CNS μ-opioid receptor . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, the compound has local anesthetic properties as a result of its interaction with sodium channels .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability . It also attenuates neuronal hyperexcitability and the upregulation of calcitonin gene-related peptide (CGRP), transient receptor potential ankyrin 1 (TRPA1) or vanilloid-1 (TRPV1), and vesicular glutamate transporter-2 (VGLUT2) in the peripheral nociceptive pathway .

Pharmacokinetics

It is known that the compound has a higher plasma protein binding than morphine . Normeperidine, an active metabolite of the compound, has analgesic activity and a potency twice that of the compound itself . Normeperidine has a longer elimination half-life than the compound and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of ascending pain pathways, alteration of pain perception, and CNS depression . It also results in the attenuation of neuronal hyperexcitability and the upregulation of CGRP, TRPA1 or TRPV1, and VGLUT2 in the peripheral nociceptive pathway .

Action Environment

It is known that the compound’s action can be influenced by the patient’s renal function, as normeperidine can accumulate in patients with renal disease, potentially leading to seizures .

属性

IUPAC Name |

(2R,6R)-2-methyl-6-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJBTYOECUQNLE-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid](/img/structure/B2922259.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)

![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)

![5-Fluoro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2922266.png)

![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)

![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2922271.png)

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)

![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)

![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)